molecular formula C14H13N3O3 B15081731 Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- CAS No. 36855-59-1

Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro-

Cat. No.: B15081731
CAS No.: 36855-59-1
M. Wt: 271.27 g/mol
InChI Key: BAPPJGGUEQSRQB-UHFFFAOYSA-N
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Description

Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- is a chemical compound with the molecular formula C14H15N3O It is known for its unique structure, which includes a benzamide core substituted with a 2,6-dimethyl-3-pyridinyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- typically involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2,6-dimethyl-3-pyridinyl)benzamide
  • N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)benzamide
  • 2-amino-N-(2-pyridinyl)benzamide

Uniqueness

Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- is unique due to the presence of both a nitro group and a 2,6-dimethyl-3-pyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in the design of new drugs or materials.

Properties

CAS No.

36855-59-1

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H13N3O3/c1-9-3-8-13(10(2)15-9)16-14(18)11-4-6-12(7-5-11)17(19)20/h3-8H,1-2H3,(H,16,18)

InChI Key

BAPPJGGUEQSRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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